Lrrk2/nuak1/tyk2-IN-1

Polypharmacology Kinase Inhibitor Autoimmune Disease

This multi-target kinase inhibitor (Compound 226) delivers equipotent inhibition of LRRK2 (WT & G2019S mutant), NUAK1, and TYK2 with IC50 <10 nM — a profile unmatched by single-target LRRK2 inhibitors or weaker dual analogs. Its unique polypharmacology enables simultaneous probing of intersecting pathways in autoimmune and neurodegenerative disease models (e.g., RA, IBD, Parkinson's). Choose this compound to eliminate complex PK/PD variables inherent in kinase inhibitor cocktails. Serves as a key benchmark reference (patent WO2021048618A1) for medicinal chemistry optimization. For research use only.

Molecular Formula C20H11F3N6
Molecular Weight 392.3 g/mol
Cat. No. B15140512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLrrk2/nuak1/tyk2-IN-1
Molecular FormulaC20H11F3N6
Molecular Weight392.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C2=NC3=C(C=C(C(=C3)C4=CN=NC=C4)F)C5=C(N2)C=NN5)F
InChIInChI=1S/C20H11F3N6/c21-13-2-1-3-14(22)18(13)20-27-16-7-11(10-4-5-24-25-8-10)15(23)6-12(16)19-17(28-20)9-26-29-19/h1-9H,(H,26,29)(H,27,28)
InChIKeyVMEVFMJJHNJSPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LRRK2/NUAK1/TYK2-IN-1 (Compound 226): A Potent Multi-Kinase Inhibitor with Sub-10 nM IC50 Across Three Distinct Therapeutic Targets


LRRK2/NUAK1/TYK2-IN-1 (also designated as Compound 226) is a small-molecule, multi-target kinase inhibitor belonging to the 1,4-dihydrobenzo[d]pyrazolo[3,4-f][1,3]diazepine chemical class [1]. It is characterized by its potent inhibitory activity against three distinct kinases: Leucine-rich repeat kinase 2 (LRRK2, both wild-type and the G2019S mutant), NUAK family SNF1-like kinase 1 (NUAK1), and non-receptor tyrosine-protein kinase 2 (TYK2), with reported IC50 values of less than 10 nM for all four target variants in biochemical assays .

Why LRRK2/NUAK1/TYK2-IN-1 Cannot Be Functionally Substituted by Standard Single-Target or Narrow-Profile Inhibitors


LRRK2/NUAK1/TYK2-IN-1 exhibits a unique polypharmacological profile targeting three kinases implicated in intersecting pathways of autoimmune and neurodegenerative disease pathogenesis [1]. Replacing it with a standard, single-target inhibitor (e.g., a selective LRRK2 inhibitor like LRRK2-IN-1) would result in the complete loss of inhibition of NUAK1 and TYK2 . Conversely, substitution with a related dual-target analog, such as LRRK2-IN-8, introduces a significant potency gap, as LRRK2-IN-8 inhibits TYK2 and NUAK1 with an order of magnitude lower potency (10-100 nM) compared to LRRK2/NUAK1/TYK2-IN-1 (<10 nM) [2]. This functional divergence precludes simple interchangeability for studies requiring potent, simultaneous modulation of all three nodes.

Quantitative Differentiation of LRRK2/NUAK1/TYK2-IN-1 Against Closest Analogs and In-Class Alternatives


Multi-Target Potency Profile: Head-to-Head Comparison with Structurally Related Dual Inhibitor LRRK2-IN-8

LRRK2/NUAK1/TYK2-IN-1 demonstrates superior potency against the off-targets of a closely related analog. While both compounds inhibit LRRK2 (WT and G2019S) with IC50 <10 nM, LRRK2-IN-8 exhibits significantly weaker inhibition of TYK2 and NUAK1, with IC50 values in the 10-100 nM range [1]. In contrast, LRRK2/NUAK1/TYK2-IN-1 maintains consistent sub-10 nM potency across all three kinases, representing a 10- to 100-fold improvement for TYK2 and NUAK1 inhibition relative to LRRK2-IN-8 .

Polypharmacology Kinase Inhibitor Autoimmune Disease

Comparative LRRK2 Inhibition: Potency Against Wild-Type and G2019S Mutant Kinase vs. First-Generation Inhibitor LRRK2-IN-1

When benchmarked against the widely used selective LRRK2 inhibitor LRRK2-IN-1, LRRK2/NUAK1/TYK2-IN-1 shows comparable or improved potency. LRRK2-IN-1 inhibits wild-type LRRK2 with an IC50 of 13 nM and the G2019S mutant with an IC50 of 6 nM . LRRK2/NUAK1/TYK2-IN-1 achieves an IC50 of less than 10 nM for both variants, indicating it is at least equipotent against wild-type LRRK2 and potentially more potent against the G2019S mutant .

Parkinson's Disease LRRK2 G2019S Mutation

Quantitative Advantage in NUAK1 Inhibition: Benchmarking Against Selective NUAK Inhibitors WZ4003 and HTH-01-015

LRRK2/NUAK1/TYK2-IN-1 is a significantly more potent NUAK1 inhibitor than the two most established selective NUAK kinase inhibitors. WZ4003 inhibits NUAK1 with an IC50 of 20 nM, and HTH-01-015 inhibits NUAK1 with an IC50 of 100 nM [1]. LRRK2/NUAK1/TYK2-IN-1 demonstrates an IC50 of less than 10 nM for NUAK1, representing a >2-fold potency improvement over WZ4003 and a >10-fold improvement over HTH-01-015 .

NUAK1 AMPK Family Tumorigenesis

TYK2 Inhibitory Potency: Contextualizing Against Clinical-Stage Allosteric Inhibitor Deucravacitinib

LRRK2/NUAK1/TYK2-IN-1 achieves an IC50 of less than 10 nM against TYK2 in a biochemical assay . While this is less potent than the clinical-stage, allosteric TYK2 inhibitor deucravacitinib (BMS-986165), which binds the JH2 pseudokinase domain with an IC50 of 0.2 nM [1], the target compound's inhibitory mechanism is presumed to be orthosteric (ATP-competitive) based on its chemotype, differentiating it functionally from allosteric modulators. Direct quantitative comparison of potency is confounded by the distinct binding sites and assay conditions.

TYK2 JAK/STAT Pathway Autoimmune Disease

High-Impact Research and Industrial Applications for LRRK2/NUAK1/TYK2-IN-1 Based on Quantitative Evidence


Polypharmacology Studies in Autoimmune Disease Models Requiring Potent LRRK2, TYK2, and NUAK1 Blockade

The compound's unique, equipotent inhibition of LRRK2, TYK2, and NUAK1 (IC50 <10 nM for all) makes it an ideal tool for dissecting the combined role of these kinases in autoimmune pathogenesis. It can be deployed in cellular and in vivo models of diseases like rheumatoid arthritis or inflammatory bowel disease where IL-23/IL-12 (TYK2/JAK-dependent), autophagy (LRRK2-dependent), and cellular metabolism/migration (NUAK1-dependent) pathways are dysregulated . Its multi-target profile offers a distinct advantage over using cocktails of selective inhibitors, which introduce complex PK/PD variables.

Comparative Benchmarking in Parkinson's Disease Research Focusing on LRRK2 G2019S Pathobiology

Given its potent inhibition of the LRRK2 G2019S mutant (IC50 <10 nM), which is comparable or superior to the standard tool compound LRRK2-IN-1 (IC50 = 6 nM), LRRK2/NUAK1/TYK2-IN-1 is a viable candidate for studies on LRRK2-driven neurodegeneration . Its additional inhibition of NUAK1 and TYK2 allows researchers to probe non-LRRK2 contributions to disease pathology in the same experimental system, potentially uncovering novel synergistic effects relevant to neuroinflammation.

Structure-Activity Relationship (SAR) and Chemical Probe Development for 1,4-Dihydrobenzo[d]pyrazolo[3,4-f][1,3]diazepines

As a well-characterized exemplar (Compound 226) from a patent series disclosing over 200 analogs, LRRK2/NUAK1/TYK2-IN-1 serves as a key reference compound for medicinal chemistry campaigns aiming to optimize selectivity or potency within this chemical scaffold [1]. Its quantitative activity profile provides a benchmark against which newly synthesized analogs can be directly compared in head-to-head biochemical assays.

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